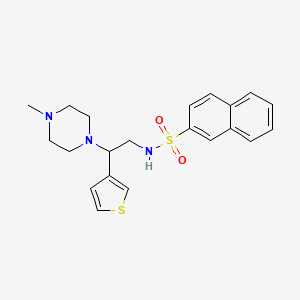

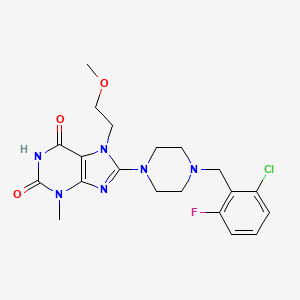

![molecular formula C20H20ClN3O B2573520 2-chloro-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]ethanone CAS No. 1030386-33-4](/img/structure/B2573520.png)

2-chloro-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticonvulsant Applications

A study by Ghareb et al. (2017) synthesized novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4]nonane-3,8-dione derivatives, including compounds related to 2-chloro-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]ethanone, showing potential as anticonvulsant agents. The synthesized compounds were tested in vivo for anticonvulsant activity by delaying strychnine-induced seizures, with certain derivatives showing significant delay in onset of convulsion and prolongation of survival time, indicating their potential in CNS depressant activity via modulation of the GABA-A receptor's benzodiazepine allosteric site (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).

Antimicrobial and Antiproliferative Applications

Imran et al. (2017) reported on the synthesis of quinoline-pyrazoline-based naphthalenyl thiazole derivatives, examining their potential as antimicrobial agents. The study highlighted that certain naphthalen-2-yl derivatives exhibited superior antimicrobial activities compared to naphthalen-1-yl derivatives, with specific compounds showing higher activity than standard drugs against several microorganisms (Imran, Bakht, Samad, & Abida, 2017).

Catalytic and Organic Synthesis Applications

Mokhtary & Torabi (2017) explored the use of nano magnetite (Fe3O4) as a catalyst in the synthesis of compounds including 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, showcasing the efficiency of Fe3O4 magnetic nanoparticles in facilitating these reactions under ultrasound irradiation. This highlights the role of such compounds in advanced synthesis techniques and their potential applications in various high technology domains (Mokhtary & Torabi, 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-chloro-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O/c21-13-20(25)24-10-8-15(9-11-24)18-12-19(23-22-18)17-7-3-5-14-4-1-2-6-16(14)17/h1-7,12,15H,8-11,13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMOFYWYWREWSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B2573438.png)

![Ethyl cyclopentyl((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)carbamate](/img/structure/B2573443.png)

![N-[(5-Chloro-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2573459.png)